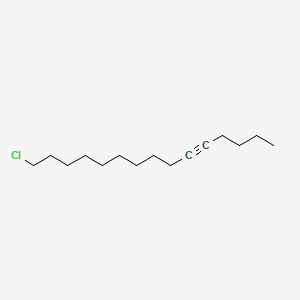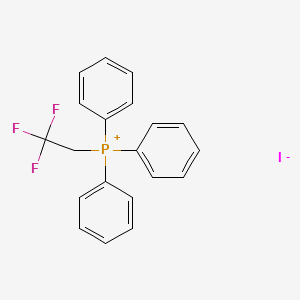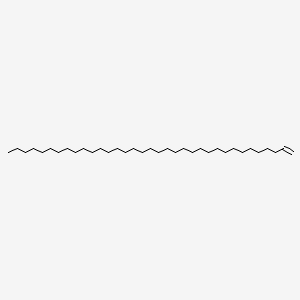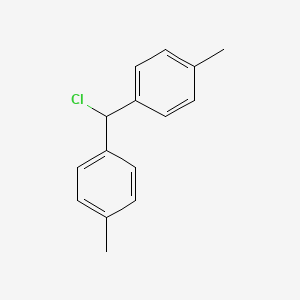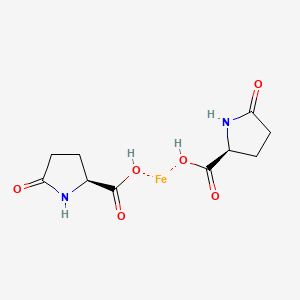
Bis(5-oxo-L-prolinato-N1,O2)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-oxo-L-prolinato-N1,O2)iron is a coordination compound with the molecular formula C10H14FeN2O6. It is known for its unique structure, which includes iron coordinated with two 5-oxo-L-prolinato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-oxo-L-prolinato-N1,O2)iron typically involves the reaction of iron salts with 5-oxo-L-proline under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding 5-oxo-L-proline. The mixture is then stirred and heated to facilitate the formation of the desired coordination compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(5-oxo-L-prolinato-N1,O2)iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also be reduced under specific conditions, altering the coordination environment around the iron.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-prolinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(II) species .
Scientific Research Applications
Bis(5-oxo-L-prolinato-N1,O2)iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Mechanism of Action
The mechanism by which Bis(5-oxo-L-prolinato-N1,O2)iron exerts its effects involves the coordination of the iron center with the 5-oxo-L-prolinato ligands. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(5-oxo-L-prolinato-N1,O2)zinc: Similar in structure but with zinc instead of iron.
Bis(5-oxo-L-prolinato-N1,O2)nickel: Contains nickel in place of iron.
Bis(5-oxo-L-prolinato-N1,O2)magnesium: Magnesium replaces iron in this compound.
Uniqueness
Bis(5-oxo-L-prolinato-N1,O2)iron is unique due to the specific electronic properties imparted by the iron center. These properties make it particularly effective in catalytic applications and potentially useful in biological systems .
Properties
CAS No. |
69916-59-2 |
|---|---|
Molecular Formula |
C10H14FeN2O6 |
Molecular Weight |
314.07 g/mol |
IUPAC Name |
iron;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1 |
InChI Key |
BDEZCLLXWQFLCA-QHTZZOMLSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Fe] |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



